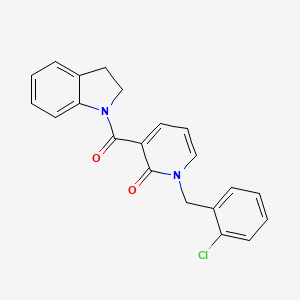![molecular formula C17H16N2O6 B2587236 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]éthanediamide CAS No. 2034622-06-3](/img/structure/B2587236.png)
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as FFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of FFO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. FFO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FFO has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that FFO can inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have shown that FFO can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FFO is its relatively simple synthesis method, which makes it easy to produce in large quantities. FFO is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of FFO is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on FFO. One area of interest is the development of new drugs based on FFO for the treatment of inflammatory diseases and cancer. Another area of interest is the development of new agricultural products based on FFO for improving crop yields and enhancing plant growth. Additionally, there is potential for further research on the use of FFO as an adsorbent for removing heavy metals from contaminated water.
Méthodes De Synthèse
FFO can be synthesized using a simple one-pot reaction involving the condensation of furfural with hydroxylamine to form furfuryl hydroxylamine, which is then reacted with oxalic acid to form FFO. The synthesis of FFO is relatively straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
- Des calculs de chimie quantique (DFT) révèlent que le ligand et le complexe Ni(II) ont des énergies HOMO (orbitale moléculaire la plus haute occupée) et LUMO (orbitale moléculaire la plus basse inoccupée) distinctes .
- Les dérivés de la base de Schiff furanique et leurs complexes métalliques se sont avérés prometteurs en tant que ligands bidentés, améliorant l'activité biologique .
- La structure du ligand à base de furane contribue probablement à sa puissance, ce qui en fait un candidat intéressant pour des recherches supplémentaires sur le cancer .
- Des chercheurs ont synthétisé de nouveaux dérivés furaniques en utilisant des réactions de couplage croisé de Suzuki-Miyaura, en partant du 2-bromo-5-nitrofurane et de divers acides phénylboroniques .
- Des études de théorie de la fonctionnelle de la densité (DFT) et de modélisation moléculaire ont été réalisées sur des composés furaniques apparentés, fournissant des informations sur leurs propriétés électroniques et leur réactivité .
Chimie de coordination et complexes métalliques
Applications biologiques
Propriétés anticancéreuses
Chimie synthétique
Études computationnelles
Applications potentielles dans les produits agrochimiques et la catalyse
Propriétés
IUPAC Name |
N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-15(18-9-13-3-1-6-24-13)16(21)19-11-17(22,12-5-8-23-10-12)14-4-2-7-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNLUFYIXQDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587154.png)
![4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2587155.png)


![2-[(5-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2587162.png)
![2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2587165.png)
![1-(3,5-dimethoxyphenyl)-5-(3-(methylthio)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587166.png)

![2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587168.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2587171.png)
![4-Methoxy-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2587172.png)
![1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2587174.png)
![2-[3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2587175.png)